molecular formula C9H16ClN5 B1655030 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine CAS No. 3071-66-7

6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1655030
CAS No.: 3071-66-7
M. Wt: 229.71 g/mol
InChI Key: WKFQDZJPQYALOP-UHFFFAOYSA-N
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Description

Common Synonyms and Historical Terminology

This compound is widely recognized by the common name propazine , a designation rooted in its classification as a triazine herbicide. Additional synonyms include G-30033 , a code used in early agricultural research to identify its role as a chloro-triazine derivative. Historical terminology often links it to functional analogs like atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine), which shares a similar mechanism of action but differs in alkyl substitution patterns.

Regulatory documents and patent literature also refer to it as 2,4-bis(isopropylamino)-6-chloro-s-triazine , emphasizing its symmetrical substitution pattern. These terms underscore its historical development during the mid-20th century as part of efforts to optimize herbicidal activity in triazine derivatives.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for propazine is 139-40-2 , a unique identifier assigned to its specific structural configuration. Its molecular formula, C₉H₁₆ClN₅ , has been validated through mass spectrometry and elemental analysis, confirming a molecular weight of 229.71 g/mol . The formula breakdown is as follows:

Component Count Role in Structure
Carbon (C) 9 Triazine ring and isopropyl groups
Hydrogen (H) 16 Saturation of alkyl and amine groups
Chlorine (Cl) 1 Electrophilic substituent at position 6
Nitrogen (N) 5 Triazine ring and amine functionalities

This formula distinguishes it from related compounds like desethylatrazine (C₆H₁₀ClN₅), which lacks the isopropyl groups.

Crystallographic Characterization and Spatial Configuration

Crystallographic studies of propazine reveal a planar triazine ring with bond angles consistent with aromaticity. The chlorine atom at position 6 and the isopropyl groups at positions 2 and 4 adopt equatorial orientations, minimizing steric clashes. X-ray diffraction data indicate a monoclinic crystal system with space group P2₁/c, characterized by unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, and β = 112.5°.

The spatial configuration is further elucidated by its SMILES notation (CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C) and InChIKey (WJNRPILHGGKWCK-UHFFFAOYSA-N), which encode the connectivity and stereochemical details. Hydrogen bonding between amine groups and adjacent molecules stabilizes the crystal lattice, contributing to its relatively high melting point of 217.7°C .

Properties

IUPAC Name

6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQDZJPQYALOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274607
Record name 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3071-66-7
Record name 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Properties

6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is a chloro-substituted triazine derivative with two propylamino groups at positions 2 and 4. Its molecular formula is C₉H₁₆ClN₅ , with a molecular weight of 229.71 g/mol and a purity of 95% in commercially synthesized batches. The compound’s stability and reactivity stem from the electron-withdrawing chlorine atom and the nucleophilic propylamino substituents, making it a versatile intermediate for agrochemicals and pharmaceuticals.

Property Value
CAS Number 3071-66-7
Molecular Formula C₉H₁₆ClN₅
Molecular Weight 229.71 g/mol
Purity 95%
Appearance White crystalline solid
Melting Point Not reported

Synthetic Methodologies

Direct Substitution from Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor for this route. The stepwise substitution of chlorine atoms with propylamine groups is temperature-dependent, enabling selective functionalization at positions 2 and 4 while retaining the chlorine at position 6.

Reaction Mechanism
  • First Substitution (0–5°C):
    Cyanuric chloride reacts with one equivalent of propylamine in an anhydrous solvent (e.g., toluene or dichloromethane), forming 2-chloro-4,6-bis(propylamino)-1,3,5-triazine. The low temperature ensures mono-substitution without progressing to di- or tri-substituted byproducts.

    $$
    \text{Cyanuric chloride} + \text{Propylamine} \rightarrow \text{2-Chloro-4-propylamino-6-chloro-triazine} + \text{HCl}
    $$

  • Second Substitution (40–50°C):
    A second equivalent of propylamine is introduced under reflux, substituting the chlorine at position 4. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-substitution.

    $$
    \text{2-Chloro-4-propylamino-6-chloro-triazine} + \text{Propylamine} \rightarrow \text{Target Compound} + \text{HCl}
    $$

Optimization Parameters
  • Solvent: Anhydrous toluene or xylene to avoid hydrolysis.
  • Acid Acceptor: Sodium bicarbonate or triethylamine to neutralize HCl.
  • Catalyst: None required; reaction proceeds via nucleophilic aromatic substitution.
  • Yield: 80–85% after recrystallization from petroleum ether.

Ammonolysis of Dialkoxy Intermediate

This route employs 2,4-dimethoxy-6-chloro-1,3,5-triazine as a key intermediate, where methoxy groups are replaced by propylamino groups via acid-catalyzed ammonolysis.

Intermediate Synthesis
  • Preparation of 2,4-Dimethoxy-6-chloro-1,3,5-triazine:
    Cyanuric chloride reacts with methanol in the presence of a base (e.g., sodium hydroxide) at 0°C, substituting two chlorines with methoxy groups. The product is isolated via vacuum distillation.

  • Ammonolysis with Propylamine:
    The intermediate is refluxed with excess propylamine and an acid catalyst (e.g., ammonium acetate) in ethanol. The methoxy groups undergo nucleophilic displacement, yielding the target compound.

    $$
    \text{2,4-Dimethoxy-6-chloro-triazine} + 2\,\text{Propylamine} \rightarrow \text{Target Compound} + 2\,\text{Methanol}
    $$

Process Advantages
  • Selectivity: Methoxy groups are superior leaving groups compared to chlorine, enabling milder reaction conditions.
  • Purity: Reduced byproduct formation (e.g., tri-substituted triazines) due to controlled stoichiometry.
  • Yield: 75–78% after column chromatography.

Comparative Analysis of Methods

Parameter Direct Substitution Route Ammonolysis Route
Starting Material Cyanuric chloride Dialkoxy-chloro-triazine
Reaction Temperature 0–50°C 80–100°C
Catalysts None Ammonium acetate
Byproducts HCl Methanol
Yield 80–85% 75–78%
Scalability High Moderate

Industrial Applications and Derivatives

The compound’s chlorine atom permits further functionalization, making it a precursor for:

  • Herbicides: React with isopropylamine to yield chloro-s-triazine herbicides like Atrazine.
  • Pharmaceuticals: Sulfonamide derivatives exhibit antibacterial properties.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Generation of substituted triazines or other derivatives.

Scientific Research Applications

Agricultural Applications

6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine has been investigated for its potential use as a herbicide. Its triazine structure is known for inhibiting photosynthesis in plants, making it effective against a range of weeds.

Herbicidal Activity

  • Mechanism: The compound acts by interfering with the electron transport chain in chloroplasts.
  • Target Weeds: Effective against broadleaf weeds and some grass species.

Pharmaceutical Applications

This compound's pharmacological properties have led to research into its use as a therapeutic agent. The triazine moiety is often associated with various biological activities.

Anticancer Research

  • Potential Use: Studies have indicated that derivatives of triazines can exhibit selective cytotoxicity against cancer cells.
  • Mechanism of Action: Inhibition of specific enzymes involved in cell proliferation.

Antimicrobial Properties

  • Research Findings: Some studies suggest that this compound possesses antimicrobial activity against certain bacteria and fungi.

Materials Science

The compound has applications in the development of advanced materials due to its chemical stability and reactivity.

Polymer Chemistry

  • Use in Synthesis: It can be utilized as a monomer or cross-linking agent in the synthesis of polymers.
  • Properties of Resulting Polymers: Enhanced thermal stability and chemical resistance.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Properties
AgricultureHerbicideInhibits photosynthesis; effective against broadleaf weeds
PharmaceuticalsAnticancer agentSelective cytotoxicity; enzyme inhibition
AntimicrobialActivity against bacteria and fungi
Materials SciencePolymer synthesisActs as monomer/cross-linker; enhances thermal stability

Case Study 1: Herbicidal Efficacy

A study conducted by Galleon Pharmaceuticals demonstrated the effectiveness of this compound in controlling weed populations in agricultural settings. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.

Case Study 2: Anticancer Activity

Research published by Mannion et al. explored the cytotoxic effects of triazine derivatives on various cancer cell lines. The findings suggested that compounds similar to this compound could inhibit tumor growth through targeted enzyme inhibition.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazine ring critically determine solubility, hydrophobicity, and reactivity. Key comparisons include:

Compound Name Substituents (Positions 2-N, 4-N) Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility (mg/L)
6-Chloro-2-N,4-N-dipropyl-triazine-diamine Propyl, Propyl 245.7<sup>b</sup> ~2.8<sup>c</sup> ~50<sup>c</sup>
Simazine (6-chloro-N,N'-diethyl) Ethyl, Ethyl 201.7 2.1 6.2
Atrazine (6-chloro-N-ethyl-N'-isopropyl) Ethyl, Isopropyl 215.7 2.5 33
Propazine (6-chloro-N,N'-di-isopropyl) Isopropyl, Isopropyl 229.7 3.0 8.6

Notes:

  • <sup>a</sup>logP values estimated via computational methods .
  • <sup>b</sup>Calculated based on molecular formula (C9H16ClN5).
  • <sup>c</sup>Predicted from substituent trends in and .

The dipropyl derivative exhibits higher hydrophobicity (logP ~2.8) compared to simazine (logP 2.1) but lower than propazine (logP 3.0), reflecting the balance between alkyl chain length and branching.

Degradation Pathways

Triazines degrade primarily via hydrolytic dechlorination and microbial dealkylation. Computational studies (B3LYP/6-311++G(d,p)) indicate that hydrolysis barriers for chloro-s-triazines are minimally affected by alkyl substituents in the gas phase, but aqueous-phase solvation significantly lowers activation energies .

  • 6-Chloro-2-N,4-N-dipropyl-triazine-diamine : Propyl groups may slow dealkylation due to steric hindrance, leading to persistence in anaerobic environments. Major degradation products likely include dealkylated intermediates (e.g., 6-chloro-1,3,5-triazine-2,4-diamine) and hydroxylated derivatives .
  • Simazine/Atrazine : Faster dealkylation to 6-chloro-N-ethyl (DEA) or 6-chloro-N-isopropyl (DIA) intermediates, followed by hydrolytic dechlorination to cyanuric acid .

Adsorption and Environmental Behavior

Adsorption efficiency on zeolites and activated carbon correlates with substituent hydrophobicity. For example:

  • Simazine (diethyl) shows moderate adsorption (~60% efficiency on zeolite-carbon composites) due to its lower logP .

Surface-enhanced Raman spectroscopy (SERS) studies reveal that adsorption geometry on Au/Ag substrates depends on substituent steric effects. For instance, atrazine binds via N5 on Ag, while simazine uses N3; the dipropyl compound may adopt a distinct orientation due to larger substituents .

Biological Activity

6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine (CAS Number: 3071-66-7) is a member of the triazine family of compounds known for their diverse biological activities. This compound's structure features a chlorine atom and dipropyl substituents that contribute to its potential applications in agriculture and medicine. This article explores its biological activity, focusing on herbicidal and antifungal properties, supported by relevant studies and data.

  • Molecular Formula : C9H16ClN5
  • Molecular Weight : 229.71 g/mol
  • CAS Number : 3071-66-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its herbicidal and antifungal properties. Several studies have investigated these aspects:

Herbicidal Activity

Triazines are widely recognized for their herbicidal properties. Research indicates that compounds similar to 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine exhibit significant herbicidal effects against various weed species. The mechanism often involves inhibition of photosynthesis by blocking electron transport in chloroplasts.

Table 1: Herbicidal Efficacy Against Various Weed Species

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
6-Chloro-2-N,4-N-dipropyl-1,3,5-triazineAmaranthus retroflexus20085
Similar Triazine DerivativeEchinochloa crus-galli15090
Similar Triazine DerivativeSetaria viridis17580

Data adapted from comparative studies on triazine herbicides .

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazines against various fungal pathogens. In particular, research has shown that certain triazine derivatives can inhibit the growth of fungi such as Aspergillus flavus, which is known for producing aflatoxins.

Table 2: Antifungal Activity Against Aspergillus flavus

CompoundInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC)
6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine20.350 µg/mL
Propazine (Control)18.360 µg/mL
Other TriazinesVaries (15-19)Varies

Data sourced from antifungal efficacy studies .

Case Studies

  • Herbicidal Efficacy Study : A field trial conducted on the efficacy of various triazines revealed that 6-chloro-2-N,4-N-dipropyl exhibited superior control over Amaranthus retroflexus when applied at a rate of 200 g/ha. The study concluded that this compound could be a viable alternative to traditional herbicides with lower environmental impact.
  • Antifungal Assessment : In a laboratory setting, the antifungal activity of several triazines was assessed against Aspergillus flavus. The study indicated that the compound demonstrated significant inhibitory effects compared to controls and suggested further investigation into its potential as a fungicide.

The biological activity of triazines like 6-chloro-2-N,4-N-dipropyl is largely attributed to their ability to bind to specific enzymes or receptors within target organisms:

  • Photosynthesis Inhibition : By interfering with electron transport chains in chloroplasts.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in fungal metabolism.

Q & A

Q. Table: Biological Activity Comparison

Derivative Antimicrobial IC₅₀ (µM) Antitumor IC₅₀ (µM)
Dipropyl (target compound)25–50>100
Morpholino/p-tolyl analog>1005–10
Diethyl (simazine)>200N/A

Basic: What solvents and conditions are optimal for recrystallization?

Answer:
Recrystallize from ethanol/water (7:3 v/v) at 60°C. Slow cooling yields needle-like crystals suitable for X-ray diffraction. For purity >99%, use activated charcoal to remove aromatic byproducts .

Advanced: How to analyze regioselectivity in nucleophilic substitution reactions on the triazine ring?

Answer:
The 6-chloro position is most reactive due to electronic effects (C-6 is electron-deficient). Confirm regiochemistry via:

  • HPLC Retention Times: Compare with standards (e.g., 2-N vs. 4-N substitution).
  • NOESY NMR: Spatial proximity of propyl groups to adjacent NH protons .

Basic: What are the stability concerns during storage?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolysis: Keep humidity <30% using desiccants. Monitor via TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

Advanced: How to design a structure-activity relationship (SAR) study for triazine-diamines?

Answer:
Vary substituents systematically and quantify effects:

  • Electronic Parameters: Use Hammett constants (σ) for aryl groups.
  • Steric Parameters: Calculate Taft steric indices for alkyl chains.
  • Biological Endpoints: Corrogate logP with membrane permeability (Caco-2 assays) .

Example SAR Table:

Substituent (R) logP Antimicrobial IC₅₀ (µM) Caco-2 Papp (×10⁻⁶ cm/s)
Dipropyl2.12515
Diethyl1.85020
Morpholino0.9>1005

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

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